molecular formula C16H14O4 B1593731 Dimethyl biphenyl-3,4'-dicarboxylate CAS No. 55676-76-1

Dimethyl biphenyl-3,4'-dicarboxylate

カタログ番号: B1593731
CAS番号: 55676-76-1
分子量: 270.28 g/mol
InChIキー: WECHJLDENFZQRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dimethyl biphenyl-3,4'-dicarboxylate is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl biphenyl-3,4'-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl biphenyl-3,4'-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 3-(4-methoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15(17)12-8-6-11(7-9-12)13-4-3-5-14(10-13)16(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECHJLDENFZQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6069038
Record name [1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester
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Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55676-76-1
Record name 3,4′-Dimethyl [1,1′-biphenyl]-3,4′-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55676-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-3,4'-dicarboxylic acid, 3,4'-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055676761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3,4'-dimethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl [1,1'-biphenyl]-3,4'-dicarboxylate
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Foundational & Exploratory

Dimethyl Biphenyl-3,4'-Dicarboxylate: Physicochemical Profiling and Structural Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl biphenyl-3,4'-dicarboxylate (CAS: 55676-76-1) is a structural isomer of the widely recognized hepatoprotective agent Bifendate (Dimethyl 4,4'-biphenyldicarboxylate). While the 4,4'-isomer is the primary pharmaceutical active pharmaceutical ingredient (API) used for lowering alanine aminotransferase (ALT) levels in chronic hepatitis, the 3,4'-isomer serves a critical role in Structure-Activity Relationship (SAR) studies and impurity profiling during drug development.

This technical guide provides the exact physicochemical specifications for the 3,4'-isomer, outlines the synthetic logic required for its asymmetric construction, and details analytical protocols to distinguish it from its symmetric counterparts.

Physicochemical Core Data

The following data establishes the baseline identity for Dimethyl biphenyl-3,4'-dicarboxylate. Note that while the molecular weight and formula are identical to the 4,4'-isomer, the physical properties (melting point, solubility, and retention time) differ due to the loss of symmetry.

PropertySpecificationNotes
Chemical Name Dimethyl biphenyl-3,4'-dicarboxylateAsymmetric diester
CAS Registry Number 55676-76-1 Distinct from 4,4' (792-74-5) and 3,3' (1751-97-9)
Molecular Formula

Molecular Weight 270.28 g/mol Exact Mass: 270.0892
Structural Core BiphenylEsters at meta (3) and para (4') positions
Predicted LogP ~3.8 - 4.2Highly lipophilic; low aqueous solubility
Appearance White to off-white crystalline solid
Isomeric Context (Impurity Profiling)

In the synthesis of Bifendate (4,4'), the 3,4'-isomer can form as a regioisomeric impurity if the starting materials (e.g., methyl benzoate derivatives) undergo non-selective coupling or if 3-substituted contaminants are present. Distinguishing these isomers is critical for QC release.

Synthetic Route: Asymmetric Cross-Coupling

Unlike the symmetric 4,4'-isomer, which can be synthesized via oxidative coupling of identical subunits, the 3,4'-isomer requires a regioselective approach . The most robust method for research-grade synthesis is Suzuki-Miyaura Cross-Coupling .

Reaction Logic

The synthesis couples a meta-substituted phenyl halide with a para-substituted phenyl boronic acid. This ensures the esters end up at the 3 and 4' positions, respectively.

Reagents:

  • Electrophile: Methyl 3-bromobenzoate (

    
    )
    
  • Nucleophile: (4-(Methoxycarbonyl)phenyl)boronic acid (

    
    )
    
  • Catalyst:

    
     or 
    
    
    
  • Base:

    
     or 
    
    
    
Synthetic Workflow Diagram

G Start1 Methyl 3-bromobenzoate (Electrophile) Cat Pd Catalyst (Suzuki Coupling) Start1->Cat Start2 (4-Methoxycarbonyl) phenylboronic acid (Nucleophile) Start2->Cat Inter Pd-Complex Intermediate Cat->Inter 80-100°C, Solvent (Dioxane/H2O) Product Dimethyl biphenyl-3,4'-dicarboxylate (Target) Inter->Product Reductive Elimination Impurity Homocoupling Side Products (3,3' or 4,4') Inter->Impurity Minor Pathway

Figure 1: Regioselective synthesis pathway for the 3,4'-isomer via Suzuki coupling, minimizing symmetric homocoupling.

Analytical Protocol: Isomer Separation (HPLC)

Researchers developing biphenyl-based hepatoprotectants must validate methods to separate the 3,4' isomer from the 4,4' active drug. The following HPLC method is designed for high-resolution separation of these regioisomers.

Method Parameters[3][4][5][6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 278 nm (ester conjugation).

  • Temperature:

    
    .
    
Gradient Profile
Time (min)% Mobile Phase BRationale
0.040%Initial equilibration
15.080%Linear ramp to elute lipophilic esters
20.090%Column wash
20.140%Re-equilibration
Expected Elution Order

Due to the "linear" planar nature of the 4,4'-isomer allowing for denser packing and interaction with the C18 stationary phase, it typically retains longer than the "kinked" 3,4'-isomer.

  • 3,3'-isomer: Elutes first (most kinked/polar surface area exposure).

  • 3,4'-isomer: Elutes second (Intermediate geometry).

  • 4,4'-isomer (Bifendate): Elutes last (Most planar/lipophilic).

Biological & Pharmacological Context

While the 4,4'-isomer (Bifendate) is the clinically approved drug for lowering ALT in hepatitis B patients, the 3,4'-isomer is relevant for two reasons:

  • Structure-Activity Relationship (SAR): The hepatoprotective mechanism of DDB involves the stabilization of the hepatocellular membrane and induction of CYP450 enzymes. Research indicates that the symmetry of the 4,4' diesters is crucial for optimal binding to the microsomal target sites. The 3,4'-isomer typically shows reduced potency due to steric mismatch, making it a valuable negative control in mechanistic studies.

  • Metabolic Stability: The meta-ester (position 3) is often more susceptible to enzymatic hydrolysis than the para-ester, potentially altering the pharmacokinetic half-life compared to the 4,4' analog.

Mechanism of Action (General Class)

MOA Drug Dimethyl biphenyl dicarboxylate (Lipophilic Ester) Liver Hepatocyte Entry (Passive Diffusion) Drug->Liver Target Endoplasmic Reticulum (Microsomes) Liver->Target Effect1 Inhibition of Lipid Peroxidation Target->Effect1 Effect2 Induction of CYP450 (Detoxification) Target->Effect2 Outcome Reduced ALT/AST Release (Membrane Stabilization) Effect1->Outcome Effect2->Outcome

Figure 2: General mechanism of biphenyl dicarboxylates in hepatoprotection. The 3,4' isomer exhibits lower efficacy in the 'Target' binding step compared to the 4,4' isomer.

References

  • Sigma-Aldrich. (2024). Dimethyl biphenyl-3,4'-dicarboxylate Product Specification (CAS 55676-76-1).[1] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Dimethyl 4,4'-biphenyldicarboxylate (Bifendate). Link

  • Toronto Research Chemicals. (2024). Dimethyl Biphenyl-3,4'-dicarboxylate - Catalogue D472713.[1] Link

  • Li, H., et al. (2018). "Bifendate indirectly inhibits alanine transaminase release without direct interaction in vitro and in vivo."[2] Acta Poloniae Pharmaceutica. Link

  • Jain, P., et al. (2025).[2] "Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl." ACS Sustainable Chemistry & Engineering.[3] Link

Sources

Precision Engineering of Meta-Para Substituted Biphenyl Ester Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Structural Dynamics, and Application in Materials & Medicinal Chemistry

Introduction: The Strategic "Kink" in Molecular Architecture

In the design of advanced functional materials and pharmacophores, the biphenyl ester motif is ubiquitous. However, the vast majority of literature focuses on the linear para-para (4,4') substitution pattern, which favors high crystallinity and rigid rod-like geometry. This guide focuses on the meta-para (3,4' or 4,3') substituted biphenyl esters—a structural class that introduces a critical "kink" into the molecular backbone.

This specific geometry offers two distinct advantages over its linear counterparts:

  • Solubility & Processability: The reduction in symmetry disrupts efficient crystal packing, significantly lowering melting points and enhancing solubility in organic solvents—a critical factor for solution-processed OLEDs and bioavailability in drug discovery.

  • Conformational Selectivity: In medicinal chemistry, the meta linkage allows the distal phenyl ring to access binding pockets that are sterically occluded for linear 4,4' analogs, often serving as a bioisostere for 1,3-disubstituted aromatic systems.

Retrosynthetic Logic & Synthetic Pathways

The synthesis of meta-para biphenyl esters presents a chemoselective challenge: preserving the labile ester functionality while forming the biaryl C-C bond. Two primary strategies exist: Route A (Biaryl Formation First) and Route B (Esterification First) .

Strategic Decision Matrix

The choice of route depends heavily on the sensitivity of the R-groups and the availability of starting materials.

SyntheticStrategy Start Target: Meta-Para Biphenyl Ester Check Is the Ester Group Labile to Base? Start->Check RouteA Route A: Biaryl Synthesis First (Suzuki Coupling u2192 Esterification) Check->RouteA Yes (High Risk) RouteB Route B: Ester Synthesis First (Esterification u2192 Suzuki Coupling) Check->RouteB No (Stable) CondB Anhydrous Conditions Required (Liebeskind-Srogl or Stille) RouteA->CondB Avoid Hydrolysis CondA Standard Suzuki Conditions (Aq. Base tolerated) RouteB->CondA Standard Base (K2CO3)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on functional group tolerance.

Experimental Protocols

Protocol A: The "Suzuki-First" Approach (Recommended for Labile Esters)

This protocol prioritizes the formation of the carbon-carbon bond using a Suzuki-Miyaura coupling before installing the ester, avoiding potential saponification side reactions.

Target: 4'-alkyl-3-hydroxybiphenyl (Intermediate)

Reagents:

  • 3-Bromophenol (1.0 eq)

  • 4-Alkylphenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with 3-bromophenol, boronic acid, and base. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed Dioxane/Water mixture. Bubble Argon through the solution for 10 minutes.

  • Catalysis: Add the Palladium catalyst quickly against a positive stream of Argon.

  • Reaction: Heat to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 8:2). The spot for 3-bromophenol (

    
    ) should disappear.
    
  • Workup (Critical): Cool to RT. Acidify with 1M HCl to pH 4 (to protonate the phenol). Extract with EtOAc (3x).[1] Wash organics with Brine.

  • Purification: Flash column chromatography (Silica gel).

Validation Point: The resulting 3-hydroxybiphenyl should show a characteristic IR broad peak at 3300-3400 cm⁻¹ (OH) and absence of C-Br stretches.

Protocol B: Steglich Esterification (Coupling the Building Blocks)

Once the biaryl core is synthesized (or if using Route B), the ester linkage is formed.

Reagents:

  • Biphenyl Alcohol/Acid partner (1.0 eq)[2]

  • Carboxylic Acid/Phenol partner (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (10 mol%)

  • Solvent: Anhydrous DCM

Methodology:

  • Dissolve the carboxylic acid and DMAP in dry DCM under N₂.

  • Add the phenol/alcohol component.

  • Cool to 0°C. Add DCC dropwise (dissolved in minimal DCM).

  • Observation: A white precipitate (dicyclohexylurea, DCU) will form immediately.

  • Stir at RT for 12-24 hours.

  • Filtration: Filter off the DCU precipitate through a Celite pad.

  • Wash: Wash the filtrate with 0.5M HCl (remove DMAP), then saturated NaHCO₃ (remove unreacted acid).

Physicochemical Characterization: The Meta vs. Para Effect

The structural impact of shifting from a 4,4' to a 3,4' substitution pattern is profound. The table below summarizes the differences for a representative liquid crystal building block (e.g., cyanobiphenyl esters).

Table 1: Comparative Properties of Isomeric Biphenyl Esters

PropertyPara-Para (4,4')Meta-Para (3,4')Structural Cause
Melting Point High (>120°C)Moderate (60-90°C)Symmetry breaking disrupts lattice energy.
Solubility (CHCl₃) Low (<10 mg/mL)High (>50 mg/mL)"Kink" prevents tight π-π stacking.
Mesophase Nematic/SmecticNematic (Narrower range)Bent core destabilizes smectic layering.
UV Absorption Red-shifted (

high)
Blue-shiftedReduced conjugation length across the meta linkage.

Applications in Drug Discovery & Materials[3][4][5]

Structure-Activity Relationship (SAR) Logic

In medicinal chemistry, the meta-para scaffold is often used to optimize the "fit" of a molecule within a receptor. While a 4,4' biphenyl might be too long or rigid, the 3,4' isomer can wrap around amino acid residues in the active site.

SAR_Logic Lead Linear Lead (4,4'-Biphenyl) Issue Issue: Steric Clash / Poor Solubility Lead->Issue Analysis Solution Solution: Scaffold Hop to 3,4'-Isomer Issue->Solution Design Strategy Outcome Outcome: Improved Binding & ADME Solution->Outcome Validation

Figure 2: SAR optimization workflow utilizing the meta-para scaffold hop.

Liquid Crystals (Mesogens)

In liquid crystal displays (LCDs), pure 4,4' compounds often have melting points too high for room-temperature operation. Adding a percentage of meta-para substituted esters to a eutectic mixture depresses the melting point without destroying the liquid crystalline phase entirely, extending the operational temperature range of the device.

References

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A comprehensive review of boronate coupling partners and conditions for symmetric and asymmetric biaryls.

    • Source:3

  • Liquid Crystal Properties of Biphenyl Esters: Detailed analysis of synthesis and mesogenic behavior of alkyloxy-4,4'-biphenyl esters, providing a baseline for comparing meta-substituted analogs.

    • Source:4

  • Suzuki Coupling Protocol: Standardized bench protocol for coupling 1-bromo-4-substituted benzenes with phenylboronic acids.

    • Source:5

  • Biphenyls in Drug Design: Exploration of biphenyl scaffolds in Factor VIIa inhibitors, highlighting the importance of substitution p

    • Source:6

  • Regioselective Synthesis: Methods for synthesizing specific regiochemical isomers of biphenyl carboxyl

    • Source:7

Sources

Methodological & Application

Precision Synthesis of Poly(ethylene biphenyl-3,4'-dicarboxylate) (PE-3,4'-BB)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-POLY-34BB-01

High-Performance Polyester for Enhanced Barrier Applications

Executive Summary

This application note details the synthesis protocol for poly(ethylene biphenyl-3,4'-dicarboxylate) (PE-3,4'-BB), a semi-aromatic polyester engineered for high thermal stability and superior gas barrier properties.

While the symmetric isomer, poly(ethylene biphenyl-4,4'-dicarboxylate) (PEBB), exhibits exceptional crystallinity, its high melting point (


) renders it difficult to process using standard injection molding or extrusion equipment. The 3,4'-isomer  introduces a structural "kink" into the polymer backbone. This asymmetry disrupts the crystal lattice, significantly lowering the 

to a processable window while retaining the high glass transition temperature (

) and mechanical rigidity characteristic of the biphenyl moiety.

Target Audience: Polymer Chemists, Materials Scientists, and R&D Engineers in packaging and drug delivery systems.

Strategic Material Design
2.1 The "Kink" Effect: Structure-Property Causality

The selection of the 3,4'-isomer over the 4,4'-isomer is a deliberate disruption of symmetry.

  • 4,4'-Linkage: Linear, rod-like packing

    
     High Crystallinity 
    
    
    
    Intractable Melt.
  • 3,4'-Linkage: Angled offset

    
     Reduced Crystallinity 
    
    
    
    Lower
    
    
    + High
    
    
    .

This modification allows the polymer to be melt-processed without thermal degradation, a critical requirement for scaling from lab to pilot production.

2.2 Reaction Pathway Visualization

The synthesis follows a two-stage melt polycondensation route: Transesterification (EI) followed by Polycondensation (PC) .

ReactionPathway Monomers Monomers (3,4'-DMBB + EG) Transesterification Stage 1: Transesterification (200-240°C, N2 atm) Monomers->Transesterification Cat: Zn(OAc)2 Oligomer Bis(hydroxyethyl) Pre-polymer Transesterification->Oligomer - Methanol Polycondensation Stage 2: Polycondensation (275-285°C, <1 mbar) Oligomer->Polycondensation Cat: Sb2O3 / Ti(OBu)4 Polymer Final Polymer PE-3,4'-BB Polycondensation->Polymer - Excess EG (Chain Growth)

Figure 1: Reaction pathway for the synthesis of PE-3,4'-BB via melt transesterification.

Experimental Protocol
3.1 Materials & Reagents
ComponentRolePurity RequirementNotes
Dimethyl biphenyl-3,4'-dicarboxylate Monomer (Diester)> 99.5%Synthesized from 3,4'-acid or sourced custom.[1] Impurities affect color.
Ethylene Glycol (EG) Monomer (Diol)Anhydrous, 99.8%Use excess (2.2:1 molar ratio) to drive kinetics.
Zinc Acetate Dihydrate EI Catalyst99.9%Effective for transesterification.
Antimony Trioxide (

)
PC Catalyst99.9%Standard thermal stabilizer/catalyst.
Titanium Tetrabutoxide (TBT) PC Co-Catalyst99%Optional: Increases rate but risks yellowing.
3.2 Synthesis Workflow

Stage 1: Transesterification (Ester Interchange)

  • Charging: Into a 250 mL stainless steel or glass reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation column, charge:

    • 0.1 mol Dimethyl biphenyl-3,4'-dicarboxylate (3,4'-DMBB).

    • 0.22 mol Ethylene Glycol (2.2 molar excess).

    • 
       mol Zinc Acetate (catalyst).
      
  • Inerting: Purge the system with

    
     (3 cycles of vacuum/nitrogen) to remove 
    
    
    
    .
  • Heating: Ramp temperature to 200°C over 30 minutes under continuous

    
     flow.
    
  • Reaction: Methanol evolution begins at ~180°C. Gradually increase temperature to 240°C over 2 hours.

    • Checkpoint: Monitor the distillation receiver. Reaction is considered complete when >95% of theoretical methanol is collected.

Stage 2: Polycondensation (PC)

  • Catalyst Addition: Add Antimony Trioxide (

    
     mol) dissolved in a small amount of EG.
    
    • Note: If using TBT, add it here (10-20 ppm Ti).

  • Vacuum Ramp (Critical): Increase temperature to 280°C . Simultaneously, reduce pressure gradually over 45 minutes to prevent bumping/foaming.

    • Target: < 1 mbar (preferably 0.1 mbar).

  • Reaction: Hold at 280-285°C under high vacuum for 2–3 hours.

    • Torque Monitoring: The reaction is finished when the stirrer torque reaches a plateau (indicating constant melt viscosity).

  • Discharge: Break vacuum with

    
    . Extrude the polymer melt into an ice-water bath to quench. Pelletize the strand.
    
Process Control & Logic

The following diagram illustrates the critical process parameters (CPP) required to manage the delicate balance between chain growth and thermal degradation.

ProcessControl cluster_0 Stage 1: Ester Interchange cluster_1 Transition cluster_2 Stage 2: Polycondensation T1 Temp: 200-240°C Ramp Ramp: 45 mins T1->Ramp P1 Pressure: 1 atm (N2) Vac Vac: 1000 -> 1 mbar P1->Vac Obj1 Goal: Remove Methanol Obj2 Goal: Remove EG Build MW Obj1->Obj2 Conversion T2 Temp: 280-285°C Ramp->T2 P2 Pressure: <0.5 mbar Vac->P2

Figure 2: Process control logic for temperature and pressure ramping.

Characterization & Expected Properties

Upon synthesis, the polymer must be validated against the following specifications.

PropertyMethodExpected ValueSignificance
Intrinsic Viscosity (IV) Ubbelohde Viscometer (in Phenol/TCE)0.5 – 0.7 dL/gIndicates molecular weight sufficient for film formation.
Glass Transition (

)
DSC (10°C/min)100°C – 110°CHigher than PET (~78°C), providing better thermal stability.
Melting Point (

)
DSC (10°C/min)240°C – 260°CSignificantly lower than 4,4'-PEBB (>300°C), aiding processability.
Thermal Decomposition (

)
TGA> 400°CEnsures stability during melt processing.
Structure

H-NMR (TFA-d)
3,4' Isomer peaksConfirms lack of ether linkages (DEG formation).

Note on Crystallinity: PE-3,4'-BB crystallizes slower than PET. If the quenched sample is amorphous (transparent), annealing at


 (~160°C) may be required to induce crystallinity for diffraction studies.
Troubleshooting Guide
  • Problem: Yellow/Brown Discoloration

    • Cause: Thermal oxidation or Titanium catalyst reduction.

    • Solution: Ensure strict

      
       exclusion. Add phosphate stabilizers (e.g., trimethyl phosphate) at the end of Stage 1 to sequester active catalytic species if using Ti. Switch to Germanium (
      
      
      
      ) for high-clarity optical applications.
  • Problem: Low Molecular Weight (Low Torque)

    • Cause: Insufficient vacuum or "Glycol Lock" (inability of EG to escape).

    • Solution: Check vacuum seals. Ensure the reactor surface-to-volume ratio is high (thin film generation is ideal).

  • Problem: Sublimation of Monomer

    • Cause: Vacuum applied too quickly before oligomerization.

    • Solution: Extend the Stage 1 duration at 240°C to ensure conversion to non-volatile oligomers before applying high vacuum.

References
  • Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid. Source: Polymer Chemistry (Royal Society of Chemistry), 2019. Context: Establishes the utility of the 3,4' "kinked" monomer in disrupting crystallinity for liquid crystalline polymers. URL:[Link]

  • X-ray Diffraction Study of the Structure of Poly(ethylene 4,4'-biphenyldicarboxylate). Source: Macromolecules (ACS Publications). Context: Provides baseline structural data for the symmetric 4,4' analog for comparison. URL:[Link]

  • Melt Polycondensation for the Synthesis of Polyester Amides. Source: CHIMIA, 2019. Context: Validates the general melt polycondensation protocols and vacuum ramping strategies used in this guide. URL:[Link]

  • High barrier biosourced polyester from dimethyl [2,2′-bifuran]-5,5′-dicarboxylate. Source: ResearchGate (Full Text Available). Context: Discusses the impact of biphenyl-like rigidity on gas barrier properties and

    
     enhancement.
    URL:[Link]
    

Sources

Application Note & Protocol: High-Performance Polyester Synthesis via Melt Transesterification of Dimethyl 3,4'-Bibenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of high-performance semi-aromatic polyesters using dimethyl 3,4'-bibenzoate as a key monomer. The protocol details the melt transesterification process, a robust and widely used method in industrial polyester production.[1] This guide is intended for researchers and professionals in polymer science and materials development. It covers the theoretical underpinnings, critical process parameters, a detailed step-by-step laboratory protocol, and methods for polymer characterization.

Part 1: Theoretical Foundations & Strategic Considerations

The Melt Transesterification Reaction

Melt transesterification is a polycondensation technique used to synthesize high molecular weight polyesters from a diester and a diol.[1][2] The process is typically conducted in two stages without a solvent at elevated temperatures.

  • Stage 1: Transesterification (Ester Interchange): In the initial stage, the dimethyl ester monomer (dimethyl 3,4'-bibenzoate) reacts with a diol (e.g., ethylene glycol) at moderate temperatures (180-220°C). This reaction is an equilibrium process where the methyl group of the ester is exchanged with the alkyl group of the diol, releasing methanol as a byproduct.[3] The removal of methanol by distillation is crucial as it drives the reaction forward, according to Le Chatelier's principle.[3]

  • Stage 2: Polycondensation: As the reaction progresses and most of the methanol has been removed, the temperature is increased (250-280°C) and a high vacuum is applied. In this stage, the hydroxyl-terminated oligomers react with each other, eliminating the diol (e.g., ethylene glycol) which is then removed from the reaction vessel. This process significantly increases the polymer chain length and molecular weight.

The Role of Dimethyl 3,4'-Bibenzoate

Dimethyl 3,4'-bibenzoate is a semi-aromatic diester. The "kinked" or asymmetric nature of the 3,4'-linkage, compared to its linear 4,4' isomer, disrupts chain packing and can be used to tune the final polymer's properties.[4] Systematic exchange of linear bibenzoate monomers with this kinked isomer allows for the creation of copolyesters with adjustable crystalline and liquid crystalline (LC) properties.[4] Polymers synthesized using this monomer exhibit high thermal stability, with decomposition temperatures often exceeding 350-380°C, making them suitable for high-performance applications.[4]

Critical Parameters and Their Justification

Successful synthesis of high molecular weight polyesters is contingent on the precise control of several key parameters:

  • Catalyst Selection: The reaction is catalyzed by various metal compounds. Titanium-based catalysts, such as titanium(IV) isopropoxide (TIS) and tetrabutyl titanate (TBT), are highly effective for both the transesterification and polycondensation stages.[5][6] Antimony compounds (e.g., antimony(III) oxide) are also common.[2] These catalysts function as Lewis acids, activating the carbonyl carbon of the ester and making it more susceptible to nucleophilic attack by the diol's hydroxyl group.[1][6] The choice and concentration of the catalyst can affect not only the reaction rate but also the color and thermal stability of the final polymer.[5]

  • Temperature Profile: A staged temperature ramp is critical. The initial, lower temperature for transesterification prevents the sublimation of the dimethyl ester monomer and minimizes side reactions. The subsequent increase in temperature for polycondensation provides the necessary energy to overcome the activation barrier for the reaction between larger oligomers and facilitates the removal of the viscous diol byproduct.

  • Vacuum Application: The application of a high vacuum (<1 mbar) during the polycondensation stage is non-negotiable. It is the primary driving force for removing the eliminated diol, shifting the equilibrium towards the formation of a high molecular weight polymer. Inadequate vacuum will result in a low degree of polymerization.

  • Molar Ratio of Reactants: A slight excess of the diol (e.g., a molar ratio of diol to diester of 1.2:1 to 2:1) is often used in the first stage.[5] This ensures that the initial oligomers are hydroxyl-terminated and compensates for any diol that may be lost to evaporation during the initial heating and methanol removal stages.

Part 2: Experimental Protocol

This protocol describes the synthesis of a polyester from dimethyl 3,4'-bibenzoate and ethylene glycol.

Materials and Equipment
  • Reactants: Dimethyl 3,4'-bibenzoate (DMBB), Ethylene Glycol (EG)

  • Catalyst: Titanium(IV) isopropoxide (TIS) or Antimony(III) oxide (Sb₂O₃)

  • Equipment:

    • Glass reaction vessel (250 mL or larger) with a multi-neck lid

    • Mechanical stirrer with a high-torque motor and a suitable stirring rod/paddle

    • Nitrogen gas inlet and outlet

    • Distillation condenser and collection flask

    • High-vacuum pump with a cold trap

    • Heating mantle with a temperature controller and thermocouple

    • Manometer/vacuum gauge

Experimental Workflow Diagram

MeltTransesterificationWorkflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_post Post-Synthesis Reactants Charge Reactants (DMBB, EG, Catalyst) Purge Inert Gas Purge (N2) Reactants->Purge Setup Assemble Reactor Setup->Reactants Stage1 Stage 1: Transesterification (180-220°C) Methanol Distills Off Purge->Stage1 Heat Stage2 Stage 2: Polycondensation (250-280°C, High Vacuum) Ethylene Glycol Distills Off Stage1->Stage2 Increase Temp Apply Vacuum Cool Cool Under N2 Stage2->Cool Reaction Complete Extrude Extrude/Remove Polymer Cool->Extrude Characterize Characterization (GPC, DSC, TGA, NMR) Extrude->Characterize

Caption: Workflow for the two-stage melt transesterification synthesis.

Step-by-Step Methodology
  • Reactor Preparation: Ensure the glass reactor and all components are meticulously cleaned and dried to prevent side reactions. Assemble the reactor with the mechanical stirrer, nitrogen inlet, and condenser.

  • Charging Reactants: Charge the reactor with dimethyl 3,4'-bibenzoate and ethylene glycol. A typical molar ratio is 1:1.5 (DMBB:EG).

  • Catalyst Addition: Add the catalyst. A typical concentration is 200-500 ppm relative to the weight of the final polymer. For example, add 0.05 g of Sb₂O₃ for a 100 g polymer batch.

  • Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to remove any oxygen, which can cause polymer degradation and discoloration at high temperatures. Maintain a slow, positive flow of nitrogen.

  • Stage 1 - Transesterification:

    • Begin stirring and heat the mixture to approximately 180-190°C.

    • Methanol will begin to distill off as the reactants melt and react. Collect the methanol in the receiving flask.

    • Slowly increase the temperature to 220°C over 1.5-2 hours, continuing to collect methanol. The reaction is nearing completion when the rate of methanol distillation significantly decreases.

  • Stage 2 - Polycondensation:

    • Stop the nitrogen flow and begin to gradually apply a vacuum to the system.

    • Simultaneously, slowly increase the temperature to 270-280°C.

    • Ethylene glycol will begin to distill off. As the viscosity of the melt increases, you may need to increase the stirrer motor's torque. The increase in viscosity is a qualitative indicator of increasing molecular weight.

    • Maintain these conditions (280°C, <1 mbar vacuum) for 2-3 hours or until the desired melt viscosity is achieved.

  • Reaction Completion and Product Recovery:

    • Discontinue heating and break the vacuum by reintroducing nitrogen into the system.

    • While the polymer is still molten, it can be extruded from the bottom of the reactor (if equipped) or carefully removed after cooling.

    • Allow the polymer to cool completely to room temperature under a nitrogen atmosphere. The resulting solid will be an opaque, rigid material.

Data Summary
ParameterTypical ValuePurpose/Justification
DMBB:EG Molar Ratio1 : 1.5Ensures hydroxyl-terminated oligomers and compensates for EG loss.
Catalyst Loading (Sb₂O₃)200-500 ppmCatalyzes the reaction without significant polymer degradation.
Stage 1 Temperature180°C → 220°CPromotes transesterification while preventing monomer sublimation.
Stage 2 Temperature270°C → 280°CIncreases reaction rate and facilitates removal of viscous diol.
Stage 2 Vacuum< 1 mbarDrives the polycondensation equilibrium to form high molecular weight polymer.
Stage 1 Duration~2 hoursGoverned by the rate of methanol distillation.
Stage 2 Duration~3 hoursGoverned by the increase in melt viscosity to the target level.

Part 3: Polymer Characterization

To validate the synthesis and understand the properties of the resulting polyester, the following characterization techniques are recommended.

Characterization Methodologies
  • Nuclear Magnetic Resonance (¹H NMR): Confirms the polymer structure and the successful incorporation of both the bibenzoate and glycol units.[4]

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. High molecular weights (Mn > 20,000 g/mol ) are indicative of a successful polycondensation.[4]

  • Differential Scanning Calorimetry (DSC): Measures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm). The incorporation of the kinked 3,4'-bibenzoate unit typically results in amorphous or semi-crystalline polymers with a tunable Tg.[7][8]

  • Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer by measuring the temperature at which weight loss occurs. Polyesters based on bibenzoate monomers generally show high thermal stability, with a 5% weight loss temperature (Td,5%) often above 380°C.[4]

Expected Results
PropertyExpected Value RangeSignificance
Mn (GPC)> 20,000 g/mol Indicates successful synthesis of a high molecular weight polymer.
PDI (GPC)~2.0Typical for step-growth polymerization.
Tg (DSC)90 - 190 °CVaries with diol choice and copolyester composition.[4][7]
Td,5% (TGA)> 380 °CConfirms high thermal stability suitable for demanding applications.[4]
Reaction Pathway Visualization

Caption: Chemical pathway of the two-stage melt polymerization process.

References

  • Designing novel semi‐aromatic polyesters with dimethyl 3,3′‐bibenzoate. (2023). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). National Center for Biotechnology Information. [Link]

  • Transesterification. (n.d.). Wikipedia. [Link]

  • Synthesis of Polyester: Important Polymerization Reaction. (2023). Science Info. [Link]

  • Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. (2015). Royal Society of Chemistry. [Link]

  • Modification of polyester resins after melt polymerization. (n.d.).
  • Recent Advances in the Enzymatic Synthesis of Polyester. (2022). MDPI. [Link]

  • Making Polyesters. (n.d.). Polymer Science Learning Center. [Link]

  • Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. (2023). MDPI. [Link]

  • Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. (2011). Der Pharma Chemica. [Link]

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (2014). National Center for Biotechnology Information. [Link]

  • Synthesis and Properties of Degradable Polyesters Based on a Lignin Derivative, 4-Hydroxybenzoic Acid. (2024). ResearchGate. [Link]

  • Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. (2021). National Center for Biotechnology Information. [Link]

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Application Notes and Protocols: Hydrolysis of Dimethyl Biphenyl-3,4'-dicarboxylate to Biphenyl-3,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Biphenyl-3,4'-dicarboxylic acid and its derivatives are crucial building blocks in the synthesis of advanced materials and pharmaceuticals.[1][2][3][4][5] Their rigid biphenyl core and reactive carboxylic acid groups allow for the creation of high-performance polymers, metal-organic frameworks (MOFs), and various pharmaceutical compounds.[1][2][3][4] This document provides a detailed guide for the hydrolysis of dimethyl biphenyl-3,4'-dicarboxylate to its corresponding dicarboxylic acid, a fundamental transformation in accessing this versatile molecule. The protocols outlined are designed for researchers, scientists, and professionals in drug development, emphasizing safety, efficiency, and reproducibility.

I. Principles of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.[6][7]

Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method for ester hydrolysis due to its irreversible nature.[6][7] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide as a leaving group. The resulting carboxylic acid is immediately deprotonated by the strong base in the reaction mixture to form a carboxylate salt, driving the equilibrium towards the products.[6][8] Subsequent acidification is required to obtain the final carboxylic acid.[8]

Acid-Catalyzed Hydrolysis: This is a reversible process and is essentially the reverse of Fischer esterification.[6][9] The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[9][10][11][12] To drive the reaction to completion, a large excess of water is typically used.[6][9]

For the hydrolysis of dimethyl biphenyl-3,4'-dicarboxylate, base-catalyzed hydrolysis is generally more efficient and is the focus of the detailed protocol below.

II. Experimental Protocol: Base-Catalyzed Hydrolysis

This section details the step-by-step procedure for the saponification of dimethyl biphenyl-3,4'-dicarboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Dimethyl biphenyl-3,4'-dicarboxylate≥98%Commercially Available
Sodium Hydroxide (NaOH)Reagent GradeCommercially AvailableCorrosive solid.[13][14][15][16]
Methanol (MeOH)ACS GradeCommercially AvailableFlammable liquid.
Deionized Water (H₂O)In-house
Hydrochloric Acid (HCl), concentratedACS GradeCommercially AvailableCorrosive liquid, gives off fumes.[13][14]
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle
pH paper or pH meter
Büchner funnel and filter flask
Filter paper
Beakers and graduated cylinders
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)Commercially Available
TLC developing chamber
UV lamp (254 nm)
Experimental Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_purification Purification A Dissolve Dimethyl Biphenyl-3,4'-dicarboxylate in Methanol B Add aqueous NaOH solution A->B C Reflux the mixture B->C D Monitor reaction progress by TLC C->D E Cool the reaction mixture D->E F Remove Methanol under reduced pressure E->F G Acidify with concentrated HCl to pH ~2 F->G H Precipitate Biphenyl-3,4'-dicarboxylic acid G->H I Collect the solid by vacuum filtration H->I J Wash the solid with cold deionized water I->J K Recrystallize from a suitable solvent (e.g., aqueous ethanol) J->K L Dry the purified product under vacuum K->L

Caption: Workflow for the hydrolysis of dimethyl biphenyl-3,4'-dicarboxylate.

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl biphenyl-3,4'-dicarboxylate (1.0 eq) in methanol.

    • In a separate beaker, prepare a solution of sodium hydroxide (2.5 - 3.0 eq) in deionized water.

    • Slowly add the aqueous sodium hydroxide solution to the methanolic solution of the ester with stirring.

  • Hydrolysis Reaction:

    • Heat the reaction mixture to reflux using a heating mantle.

    • Maintain the reflux for a period of 2-4 hours, or until the reaction is complete.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[17][18][19][20][21]

    • Prepare a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate).

    • Spot the starting material and aliquots of the reaction mixture on a TLC plate.

    • The disappearance of the starting material spot and the appearance of a new, more polar spot (the carboxylate salt at the baseline) indicates the progress of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • Carefully acidify the remaining aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This should be done in an ice bath to control the exothermic reaction.

    • A white precipitate of biphenyl-3,4'-dicarboxylic acid will form.

    • Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid cake with cold deionized water to remove any inorganic salts.

    • For further purification, recrystallize the crude product from a suitable solvent system, such as aqueous ethanol or a mixture of benzene and petroleum ether.[22][23][24][25]

    • Dry the purified crystals under vacuum to obtain the final product.

III. Characterization of Biphenyl-3,4'-dicarboxylic acid

The identity and purity of the synthesized biphenyl-3,4'-dicarboxylic acid can be confirmed by various analytical techniques.

Analytical TechniqueExpected Results
Melting Point A sharp melting point consistent with literature values.
¹H NMR Spectroscopy The spectrum should show characteristic aromatic proton signals and a downfield signal for the carboxylic acid protons. The signals corresponding to the methyl ester protons of the starting material should be absent.
¹³C NMR Spectroscopy The spectrum should show the expected number of aromatic carbon signals and a signal for the carboxylic acid carbonyl carbon. The signals for the methyl ester carbons should be absent.
Infrared (IR) Spectroscopy A broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹).
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the molecular weight of biphenyl-3,4'-dicarboxylic acid.

IV. Process Optimization and Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reaction time or temperature.- Inadequate amount of base.- Extend the reflux time and monitor by TLC.- Ensure at least 2 equivalents of base are used per ester group.
Low Yield - Incomplete precipitation during acidification.- Loss of product during recrystallization.- Ensure the pH is sufficiently low (~2) for complete protonation.- Use a minimal amount of hot solvent for recrystallization and allow for slow cooling.
Product Contamination - Incomplete hydrolysis (presence of starting material or mono-acid).- Trapped inorganic salts.- Ensure the reaction goes to completion.- Thoroughly wash the filtered product with cold water. Recrystallization is also effective for removing impurities.[22][24][26]

V. Safety Precautions and Waste Disposal

Safety:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.[13][14][15][27]

  • Sodium hydroxide and concentrated hydrochloric acid are highly corrosive.[13][14][15][16] Handle them with extreme care in a well-ventilated fume hood.[14][15][27]

  • Avoid direct contact with skin and eyes.[13][15] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16]

  • Methanol is flammable and toxic. Avoid inhalation of vapors and contact with skin.

Waste Disposal:

  • Neutralize acidic and basic aqueous waste before disposal according to institutional guidelines.

  • Dispose of organic solvents in appropriately labeled waste containers.

VI. Conclusion

The base-catalyzed hydrolysis of dimethyl biphenyl-3,4'-dicarboxylate is a robust and efficient method for the synthesis of biphenyl-3,4'-dicarboxylic acid. By following the detailed protocol and safety guidelines presented in this application note, researchers can reliably produce this valuable compound for their downstream applications in materials science and drug discovery.

References

  • IG Chemical Solutions. Hydrochloric Acid and Sodium Hydroxide.
  • Quora. What are four safety precautions you should take when working with sodium hydroxide?. Published July 13, 2023.
  • Fisher Scientific. Safety Data Sheet. Published March 25, 2015.
  • Chemistry Stack Exchange. Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol. Published June 20, 2012.
  • Canadian Centre for Occupational Health and Safety. Sodium Hydroxide.
  • Koshel', G. N., et al. "Synthesis of biphenylpolycarboxylic acids. I. Synthesis of biphenyl-3,4-dicarboxylic acid by liquid-phase oxidation of 3,4-dimethylbiphenyl." J. Org. Chem. USSR (Engl. Transl.) 24.7 (1988). Available from: [Link]

  • Sigma-Aldrich. Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS).
  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • University of California, Irvine. Recrystallization and Crystallization.
  • Washington State University. Monitoring Reactions by TLC.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • ChemicalBook. Biphenyl-4,4'-dicarboxylic acid | 787-70-2.
  • Guidechem. Biphenyl-4,4'-dicarboxylic acid 787-70-2 wiki.
  • Unknown. RECRYSTALLISATION.
  • Application Spotlight: Biphenyl Dicarboxylic Acid in Materials Science.
  • Google Patents. US20200361847A1 - Preparation and Purification of Biphenyldicarboxylic Acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Biphenyl Dicarboxylic Acids in Advanced Materials.
  • Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Published January 28, 2025.
  • Polymer Chemistry (RSC Publishing). Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4′-dicarboxylic acid. Published June 23, 2019.
  • ResearchGate. Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid | Request PDF.
  • OSTI.GOV. Biphenyl dicarboxylates from ethene and bifuran dimethyl esters.
  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Chemistry LibreTexts. Recrystallization. Published January 29, 2023.
  • Chemguide. hydrolysis of esters.
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • Protocols.io. Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Published September 13, 2023.
  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Published October 27, 2022.
  • RSC Publishing. Synthesis and characterization of a nematic fully aromatic polyester based on biphenyl 3,4'-dicarboxylic acid. Published June 19, 2019.
  • Jencks, W. P., & Carriuolo, J. (1959). General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 81(22), 5994-6001. Available from: [Link]

  • Piekacz, H. "[Detection and determination of ester plasticizers by the thin-layer chromatography method]." Roczniki Panstwowego Zakladu Higieny 24.2 (1973): 163-8. Available from: [Link]

  • IntechOpen. Molecular Analysis and Separation Using Thin-Layer Chromatography. Available from: [Link]

  • Google Patents. CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid.
  • Organic Process Research & Development. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Available from: [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Published January 22, 2023.
  • ResearchGate. Thin layer chromatogram (TLC) of esterified product and its standards.... Available from: [Link]

  • YouTube. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Published December 26, 2016. Available from: [Link]

  • Khan Academy. Acid-catalyzed ester hydrolysis. Available from: [Link]

  • Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Published April 6, 2025. Available from: [Link]

  • YouTube. acid-catalyzed mechanism of ester hydrolysis. Published November 12, 2019. Available from: [Link]

  • YouTube. mechanism of ester hydrolysis. Published January 15, 2019. Available from: [Link]

  • PMC. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Published June 16, 2023. Available from: [Link]

  • PubChem. Biphenyl-3,4'-dicarboxylic acid 4'-isopropyl ester (C17H16O4). Available from: [Link]

  • Google Patents. US20150080546A1 - Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers.
  • ResearchGate. (PDF) Dimethyl biphenyl-4,4′-dicarboxylate. Available from: [Link]

  • PubMed Central. Dimethyl biphenyl-4,4′-dicarboxylate. Available from: [Link]

  • ResearchGate. Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl | Request PDF. Available from: [Link]

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Application Note: Preparation of Thermotropic Liquid Crystalline Polymers (TLCPs) with 3,4'-Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of thermotropic liquid crystalline polymers (TLCPs) utilizing 3,4'-monomers (e.g., 3,4'-dihydroxybenzophenone or 3-hydroxybenzoic acid derivatives). While conventional all-para aromatic polyesters (like poly(p-hydroxybenzoate)) offer exceptional mechanical strength, they are often intractable due to melting points exceeding their decomposition temperatures (


C).

The incorporation of 3,4'-linkages introduces a controlled "kink" into the polymer backbone. This structural irregularity disrupts the crystal lattice sufficiently to lower the melting temperature (


) into a processable range (

C) without destroying the liquid crystalline mesophase required for high-modulus self-reinforcement.

Theoretical Basis: The "Kink" Mechanism

The central challenge in TLCP design is the trade-off between processability (low


) and performance  (high modulus/thermal stability).
  • Linear (1,4) Monomers: Allow perfect packing, leading to extremely high enthalpy of fusion (

    
    ) and 
    
    
    
    .
  • 3,4'-Monomers: Introduce a valence angle distinct from the 180° linearity. This acts as a "defect" in the solid state (lowering

    
    ) but allows the chain to straighten under shear in the melt state (preserving nematic alignment).
    
Visualization: Structural Disruption vs. Alignment

TLCP_Mechanism Linear All-Para Monomers (1,4-linkage) SolidState Solid State (Crystal Lattice) Linear->SolidState Perfect Packing Kinked 3,4'-Monomer (Meta/Para Hybrid) Kinked->SolidState Lattice Disruption (Entropy ↑) Result_Linear Tm > T_decomp (Unprocessable) SolidState->Result_Linear Result_Kinked Tm < T_decomp (Processable) SolidState->Result_Kinked MeltState Melt State (Liquid Crystal) Alignment Shear Flow Alignment (High Modulus) MeltState->Alignment Extrusion/Shear Result_Kinked->MeltState Heating

Figure 1: Mechanism of 3,4'-monomer incorporation. The "kink" lowers the melting point by increasing entropy in the solid state while permitting nematic alignment during processing.

Materials and Equipment

Reagents (Purity is Critical)
ComponentRoleSpecification
4-Hydroxybenzoic Acid (HBA) Mesogenic Core (Rigid)>99.5%, dried at 100°C
3,4'-Dihydroxybenzophenone (3,4'-DHBP) The 3,4'-Monomer (Kink)>99%, recrystallized
Terephthalic Acid (TPA) Linear Linker>99%
Acetic Anhydride Acetylation Agent99.5%, 5% molar excess
Potassium Acetate CatalystAnhydrous, 100 ppm load
Equipment
  • Reactor: 3-neck round bottom flask (glass) or Hastelloy autoclave (scale-dependent).

  • Agitation: High-torque overhead stirrer with a stainless steel anchor impeller (viscosity increases exponentially).

  • Atmosphere Control: Vacuum pump (<1 mbar capacity) and Nitrogen line (O2 < 5 ppm).

  • Heating: Salt bath or heating mantle capable of 350°C.

Experimental Protocol: Melt Acidolysis Polycondensation

This protocol utilizes the "one-pot" acidolysis method, which is superior to direct esterification for aromatic polyesters due to the low reactivity of phenols.

Workflow Diagram

Synthesis_Workflow Step1 Step 1: Acetylation (Reflux 140°C, 2h) Step2 Step 2: Acidolysis/Oligomerization (200°C -> 280°C, N2 Stream) Step1->Step2 - Acetic Acid (Distillate) Step3 Step 3: Polycondensation (300°C+, High Vacuum <1mbar) Step2->Step3 Viscosity Build-up Step4 Step 4: Discharge & Quench (Solidification) Step3->Step4 Nematic Melt

Figure 2: The three-stage melt polymerization process.

Detailed Steps
Phase 1: Monomer Acetylation (In-Situ)
  • Charge: Load HBA (0.6 mol), 3,4'-DHBP (0.2 mol), and TPA (0.2 mol) into the reactor.

    • Note: The molar ratio of Diol (3,4'-DHBP) to Diacid (TPA) must be exactly 1:1. HBA is self-stoichiometric.

  • Add Anhydride: Add Acetic Anhydride with a 5-10% molar excess relative to the total hydroxyl groups. Add Potassium Acetate catalyst (100-200 ppm).

  • Reflux: Purge with

    
     x3. Heat to 140°C under reflux for 1-2 hours.
    
    • Checkpoint: Complete acetylation is verified when the solution becomes clear and homogeneous.

Phase 2: Acidolysis (Oligomerization)
  • Distillation Setup: Switch the condenser from reflux to distillation mode.

  • Ramp Heating: Increase temperature from 140°C to 250°C over 2 hours.

  • Acetic Acid Removal: Acetic acid will distill off. Monitor the volume. ~90% of theoretical acetic acid should be collected by the time the temperature reaches 250°C.

    • Critical Insight: If heating is too fast, monomers may sublime before reacting, disrupting stoichiometry.

Phase 3: Melt Polycondensation
  • High Heat: Raise temperature to 300–320°C (depending on the specific monomer ratio). The melt should appear turbid/opaque (characteristic of LC phase separation).[1]

  • Vacuum Ramp: Do not apply full vacuum instantly.

    • Reduce pressure to 500 mbar (10 min).

    • Reduce to 100 mbar (10 min).

    • Reduce to <1 mbar (hold for 30–60 min).

  • Shear Opalescence: Observe the melt. A "pearly" or opalescent appearance indicates the formation of the nematic mesophase.

  • Termination: Stop when the torque on the stirrer rises sharply (indicating high MW).

  • Discharge: Pressurize with

    
     and extrude the polymer melt into a water bath or onto a cold metal plate.
    

Characterization & Expected Data

Key Analytical Techniques
TechniqueParameterExpected Observation for 3,4'-TLCP
POM (Polarized Optical Microscopy) TextureSchlieren texture or thread-like texture (Nematic) in the melt.
DSC (Differential Scanning Calorimetry)

&


should be distinct (250-320°C).

lower than pure HBA polymer.
TGA (Thermogravimetric Analysis) Thermal Stability

(5% weight loss) > 400°C.
WAXD (X-Ray Diffraction) CrystallinityBroad halo (amorphous) + sharp peaks (crystalline). 3,4' reduces peak intensity vs 1,4.
Data Interpretation: The "Kink" Effect

The following table illustrates the impact of replacing linear units with 3,4'-units (hypothetical data based on typical literature values for HBA/Benzophenone derivatives):

Polymer Composition

(°C)
Solubility (p-chlorophenol)Processability
100% HBA (Linear) >500 (Decomposes)InsolubleImpossible
70% HBA / 30% TPA/HQ (Linear) ~380PoorDifficult
70% HBA / 30% 3,4'-DHBP/TPA 310 Good Excellent

Troubleshooting Guide

Issue 1: Sublimation of Monomers
  • Symptom: White crystals appearing on the cool upper parts of the reactor flask (neck) during Phase 2.

  • Cause: TPA or HBA subliming before reacting.

  • Fix: Use a slight excess of volatile monomers (empirically determined) or reduce the

    
     flow rate during the early stages of acidolysis to keep the vapor blanketed.
    
Issue 2: Discoloration (Browning/Blackening)
  • Symptom: Polymer turns dark brown instead of beige/opaque.

  • Cause: Oxidative degradation or thermal decomposition.

  • Fix: Ensure strict

    
     exclusion (vacuum/nitrogen cycles). Reduce final polymerization temperature by 10°C.
    
Issue 3: Low Molecular Weight (Brittle)
  • Symptom: Product is brittle and does not form fibers when pulled from the melt.

  • Cause: Incomplete removal of acetic acid or stoichiometric imbalance.

  • Fix: Ensure vacuum is <1 mbar. Check 3,4'-DHBP purity (impurities act as chain terminators).

References

  • RSC Publishing. "Accelerating the 'one-pot' melt polycondensation for thermotropic liquid crystalline polymers." Royal Society of Chemistry. Link

  • NASA Technical Reports. "Liquid Crystalline Polymers: Synthesis and Properties." NASA Technical Reports Server. Link

  • MDPI. "Mechanism Studies of LCP Synthesis: Acidolysis and Phenolysis." MDPI Polymers. Link

  • ResearchGate. "New Mesogenic Monomer for Liquid-Crystalline Polymers Based on 3,4-Dihydroxybenzophenone." ResearchGate.[2] Link

  • MedCrave. "Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations." MedCrave Online. Link

Sources

Application Note: Engineering Semi-Aromatic Copolyesters via Kinked Monomer Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Series: Advanced Polymer Synthesis for Biomedical & Material Applications

Executive Summary

The Challenge: Conventional semi-aromatic polyesters (e.g., PET, PBT) exhibit high crystallinity and high melting temperatures (


), rendering them insoluble in common organic solvents and difficult to process for thermosensitive biomedical applications (e.g., drug-eluting scaffolds or amorphous solid dispersions).
The Solution:  Incorporating "kinked" monomers—structurally non-linear subunits—disrupts the crystal lattice.
The Outcome:  This protocol details the synthesis of copolyesters using rigid, kinked monomers (e.g., Isosorbide, Spiroglycol) and meta-substituted linkers (Isophthalic acid). The result is a tunable material platform with enhanced solubility , high glass transition temperatures (

)
, and controlled amorphous character , specifically tailored for researchers in material science and drug delivery.
Theoretical Basis: The Physics of "Kinking"

To engineer specific thermal and solubility profiles, one must distinguish between Flexible Kinks and Rigid Kinks .

  • Lattice Disruption (Solubility & Processing): Linear monomers (e.g., Terephthalic acid) stack efficiently (low free volume, high lattice energy). Introducing a "kink" (geometry that deviates from 180°) prevents efficient packing. This lowers the enthalpy of fusion (

    
    ), rendering the polymer amorphous and soluble in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
    
  • Chain Mobility (

    
     Control): 
    
    • Flexible Kinks (e.g., Isophthalic acid): Disrupt packing but allow chain rotation. Result: Lower

      
      , minimal impact on 
      
      
      
      .
    • Rigid Kinks (e.g., Isosorbide, Spiroglycol): Disrupt packing and sterically hinder rotation due to bulky bicyclic/spirocyclic structures. Result: Amorphous state with significantly increased

      
       .
      
Table 1: Monomer Selection Strategy
Monomer TypeChemical StructurePrimary FunctionTarget Application
Isosorbide (ISB) Rigid, V-shaped bicyclic diolIncreases

(~1.2°C per mol%); Inhibits crystallization.
High-heat resistant bottles; Drug delivery matrices.
Isophthalic Acid (IPA) Meta-substituted aromatic diacidLowers

and crystallization rate; Improves clarity.
Processing aid for PET; Flexible coatings.
Spiroglycol (SPG) Bulky spirocyclic diolExtreme

enhancement; High optical transparency.
Optical films; High-performance blends.
2,5-FDCA Furan-based (semi-aromatic analog)Bio-based rigidity; hinders ring-flipping.[1]Sustainable PEF variants with high barrier properties.
Protocol: Melt Polycondensation of Kinked Copolyesters

Objective: Synthesize Poly(ethylene-co-isosorbide terephthalate) (PEIT) as a model system. Target Composition: 50 mol% Isosorbide / 50 mol% Ethylene Glycol (diol fraction).

A. Reagents & Setup
  • Monomers: Terephthalic Acid (TPA) or Dimethyl Terephthalate (DMT); Isosorbide (ISB); Ethylene Glycol (EG).

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Germanium Dioxide (
    
    
    
    ). Note: Sb-based catalysts are less effective for ISB incorporation due to color formation.
  • Stabilizers: Irganox 1010 (Antioxidant) and Triphenyl phosphate (Color stabilizer).

  • Equipment: 3-neck stainless steel or glass reactor, high-torque overhead stirrer with torque meter, high-vacuum pump (< 1 mbar), nitrogen line, Dean-Stark trap (if using TPA) or distillation column (if using DMT).

B. Step-by-Step Methodology

Step 1: Feed Ratio Calculation (The "Volatility Offset") Isosorbide and EG are volatile under vacuum. You must feed excess diol.

  • Molar Ratio: 1.0 (Diester) : 1.2-1.5 (Total Diols).

  • Critical Adjustment: Because ISB is less reactive (secondary -OH) and less volatile than EG, feed ISB at the exact target ratio, but feed EG at 20-30% excess.

Step 2: Transesterification (EI Stage)

  • Charge reactor with DMT, ISB, excess EG, and Catalyst (200-400 ppm).

  • Purge with

    
     x3 to remove oxygen (prevents yellowing).
    
  • Heat to 180-200°C under continuous

    
     flow.
    
  • Methanol will distill off. Reaction is complete when theoretical methanol yield (>95%) is collected (approx. 2-4 hours).

    • Checkpoint: The mixture should be clear. If ISB recrystallizes, raise temp to 210°C.

Step 3: Polycondensation (PC Stage) - The "Soft Ramp" Risk: Applying full vacuum immediately will sublime the unreacted Isosorbide, destroying stoichiometry.

  • Add Stabilizers (Irganox/TPP).

  • Raise temperature to 250-265°C .

  • Vacuum Ramp Protocol:

    • 1000 mbar

      
       500 mbar (over 15 mins).
      
    • 500 mbar

      
       50 mbar (over 15 mins).
      
    • 50 mbar

      
       <1 mbar (over 30 mins).
      
  • Hold at <1 mbar. Monitor Stirrer Torque .

  • Stop reaction when torque plateaus (indicating high molecular weight).

Step 4: Extrusion & Quenching

  • Release vacuum with

    
    .
    
  • Extrude polymer melt into ice water bath.

  • Pelletize and dry at 60°C under vacuum for 24h.

Process Visualization (Workflow)

Polycondensation_Workflow Start Reagent Prep (DMT + ISB + EG) Esterification Transesterification 180-200°C, N2 Flow (- Methanol) Start->Esterification Catalyst Added PrePoly Pre-Polymerization 240°C, Low Vac (500-50 mbar) (Oligomer Formation) Esterification->PrePoly Temp Ramp PolyCond Polycondensation 260°C, High Vac (<1 mbar) (Chain Growth) PrePoly->PolyCond Vacuum Ramp (Avoid Sublimation) PolyCond->PolyCond Viscosity Build End Extrusion & Quench (Amorphous Pellet) PolyCond->End Torque Plateau

Figure 1: Reaction workflow for incorporating volatile kinked monomers (Isosorbide) into polyester backbones, highlighting the critical vacuum ramp stage.

Characterization & Self-Validation

To ensure the protocol was successful, the following data profile must be met:

  • Compositional Drift Check (

    
    -NMR): 
    
    • Dissolve 10mg polymer in

      
       or TFA-d.
      
    • Integrate signals for Terephthalate (aromatic, ~8.1 ppm), EG (aliphatic, ~4.8 ppm), and Isosorbide (multiplets at 4.6, 5.0, 5.4 ppm).

    • Validation: Calculate actual incorporation vs. feed. If ISB incorporation is <90% of feed, the vacuum ramp in Step 3 was too aggressive.

  • Thermal Transitions (DSC):

    • Heat-Cool-Heat cycle (-20°C to 280°C).

    • Success Criteria:

      • 
        :  Should be >90°C (for 20-30% ISB) or >110°C (for 50% ISB).
        
      • 
        :  Should be absent (fully amorphous) or broad/depressed compared to PET (260°C).
        
  • Solubility Test:

    • Attempt to dissolve 1g polymer in 10mL Chloroform.

    • Success: Clear solution within 1 hour. (Standard PET is insoluble).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Yellow/Brown Color Thermal degradation of Isosorbide (ether bridge cleavage).Use high-purity ISB; Add antioxidants (Irganox 1010); Reduce max temp to <260°C.
Low Viscosity (Brittle) Stoichiometric imbalance due to sublimation.Use a packed column during esterification; Slow down the vacuum ramp; Feed excess EG.
Haze/Opacity Incomplete "kinking" (residual crystallinity).Increase ISB content (>20 mol%); Ensure rapid quenching (ice water) after extrusion.
References
  • Isosorbide Incorporation & Properties

    • The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content.[2][3] (2024).[2][4] RSC Sustainability.

  • FDCA and Bio-based Variants

    • Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA).[1][5] (2022).[6][7] Polymers (MDPI).

  • Spirocyclic Monomer Protocols

    • Biobased aliphatic polyesters from a spirocyclic dicarboxylate monomer derived from levulinic acid. (2021).[2][8] Green Chemistry.

  • Isophthalic Acid Modification

    • Insertion of sulfoisophthalic acid into polyethylene terephthalate (PET): Effect on the polycondensation step. (2025).[9][10] ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Biphenyl Ester Polymerization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in High-Temperature Polycondensation

Welcome to the Advanced Polymer Synthesis Support Center. User Profile: Senior Researcher / Process Engineer Context: Synthesis of Liquid Crystalline Polymers (LCPs) and Polyarylates.

This guide addresses the "High-Temperature Paradox" inherent in biphenyl ester polymerization. The rigid biphenyl moiety confers exceptional thermal and mechanical properties but necessitates high processing temperatures (often >300°C) that accelerate deleterious side reactions. This guide provides mechanistic insights and actionable protocols to decouple polymerization kinetics from degradation pathways.

Module 1: The "Black Speck" & Gelation Issue (Fries Rearrangement)

The Problem: During the melt phase, the polymer melt suddenly increases in viscosity, turns yellow/brown, or forms insoluble black specks (gels). This is often misdiagnosed as simple thermal oxidation but is frequently the result of the Fries Rearrangement .

The Mechanism: At high temperatures, particularly in the presence of Lewis acid catalysts (Ti, Sn, Sb), the ester linkage undergoes a rearrangement. The acyl group migrates to the ortho position of the phenolic ring, converting the linear ester backbone into a branched hydroxy-ketone structure. This leads to:

  • Branching: Destroys linearity required for liquid crystallinity.

  • Crosslinking: Leads to gelation (black specks).

  • Coloration: The resulting ketone is a chromophore.

Visualizing the Pathway:

FriesRearrangement cluster_prevention Inhibition Strategy node_normal node_normal node_critical node_critical node_result node_result Start Linear Biphenyl Ester (Desired Backbone) Inter Acylium Ion / Catalyst Complex Start->Inter High T (>300°C) or Lewis Acid Catalyst Ortho o-Hydroxy Ketone (Fries Product) Inter->Ortho Acyl Migration Branch Polymer Branching Ortho->Branch Loss of Linearity Color Yellowing (Chromophore) Ortho->Color Conjugation Gel Crosslinking / Gelation (Black Specks) Branch->Gel Network Formation Strategy 1. Limit T < 280°C (Use SSP) 2. Use Alkali Catalysts (K/Na) 3. Avoid Ti/Sn Strategy->Inter Blocks

Caption: The Fries Rearrangement pathway where linear ester bonds convert to branched ketones under thermal stress, leading to catastrophic gelation.

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Yellowing Early-stage Fries Rearrangement or Oxidation.Switch Catalyst: Move from Titanium tetrabutoxide (TBT) to Potassium Acetate (KOAc). Alkali metals are less active for Fries rearrangement than transition metals [1].
Gelation Extensive crosslinking via Fries products.Temperature Staging: Do not exceed 280°C in the melt. Stop reaction at 90-95% conversion and finish via Solid State Polymerization (SSP) [2].
Brittle Polymer Loss of MW or branching.Check Vacuum: Ensure vacuum is <1 Torr to remove acetic acid/phenol byproducts which drive the equilibrium back or catalyze acidolysis.
Module 2: Molecular Weight Stagnation (Stoichiometry & Volatility)

The Problem: The reaction stalls at low intrinsic viscosity (IV), or the molecular weight drops during the final stages.

The Mechanism: Biphenyl monomers (e.g., 4,4'-biphenol) are solids with high melting points, but they can sublime under high vacuum/temperature before reacting.

  • Stoichiometric Imbalance: Loss of volatile monomer (usually the diol or biphenol) shifts the ratio away from 1:1, capping the molecular weight according to the Carothers equation.

  • Acidolysis Route: If using the acetoxy route (reacting diacetates with dicarboxylic acids), incomplete removal of acetic acid prevents forward equilibrium.

Experimental Workflow for Stoichiometry Control:

  • Monomer Charging:

    • Charge a 1-2 mol% excess of the more volatile monomer (typically the diol/biphenol) to account for sublimation losses.

  • Acetylation Step (If using Acetoxy route):

    • Perform acetylation in situ with acetic anhydride.

    • Checkpoint: Ensure >99% acetylation before raising temperature. Free phenolic groups oxidize easily.

  • Vacuum Ramping (Critical):

    • Do not apply full vacuum immediately.

    • Step 1: Atmospheric pressure (N2 flow) up to 260°C (Oligomerization).

    • Step 2: Gradual ramp to 10 Torr over 30 mins.

    • Step 3: Full vacuum (<1 Torr) only when conversion >80%.

Module 3: Discoloration & Oxidative Stability

The Problem: Polymer turns brown/black even without gelation.

The Mechanism: Biphenyl structures are electron-rich. At high T, traces of oxygen form quinone-like structures.

  • Trace Metals: Catalyst residues (Sb, Ti) can catalyze oxidation.

  • Dead Spots: Polymer stuck on stirrer shafts or reactor walls degrades ("cooks") and falls back into the melt.

Preventative Maintenance:

  • Reactor Design: Use helical ribbon impellers to ensure surface renewal and minimize dead spots near the reactor wall.

  • Antioxidants: Add phosphite-based stabilizers (e.g., typically 1000 ppm) before the vacuum stage. Phosphites reduce quinones back to phenols and chelate metal catalyst residues [3].

FAQ: Quick-Fire Solutions

Q: Can I use standard PET catalysts (Antimony Trioxide) for Biphenyl Esters? A: generally No. Antimony requires high temperatures to be active, which overlaps with the degradation window of biphenyl esters. Zinc Acetate or Potassium Acetate are preferred for transesterification as they operate at lower temperatures and minimize color formation.

Q: My polymer precipitates out of the melt early. Why? A: You are seeing Premature Crystallization . Biphenyl esters form liquid crystals or high-melting crystallites. If the polymer crystallizes, the reactive end groups become immobile, stopping the reaction.

  • Fix: Increase the reactor temperature to maintain the "nematic melt" state, OR add a disruption monomer (e.g., Hydroquinone or Isophthalic acid) to lower the melting point.

Q: How do I remove the "Black Specks" from my final product? A: You cannot filter them easily once formed. They are crosslinked gels. You must prevent them. If they appear, you must disassemble and clean the reactor (pyrolysis cleaning) because they will seed degradation in the next batch.

Decision Tree: The "Rescue" Protocol

Caption: Diagnostic flow for identifying root causes of polymerization failure based on visual and physical symptoms.

References
  • Kricheldorf, H. R. (2001). Syntheses and Properties of High-Performance Engineering Polymers. Wiley-VCH.
  • Papaspyrides, C. D., & Vouyiouka, S. N. (2009). Solid State Polymerization.[1][2][3] Wiley. Link (Authoritative source on using SSP to avoid melt degradation).

  • Scheirs, J., & Long, T. E. (2003). Modern Polyesters: Chemistry and Technology of Polyesters and Copolyesters. Wiley.
  • Jackson, W. J., & Kuhfuss, H. F. (1976). Liquid Crystal Polymers.[4][5][6][7] I. Preparation and Properties of p-Hydroxybenzoic Acid Copolyesters. Journal of Polymer Science: Polymer Chemistry Edition. (Foundational paper on biphenyl/aromatic ester synthesis conditions).

  • Nakamura, S., et al. (1993). Thermal Degradation of Whole Aromatic Polyesters. Journal of Applied Polymer Science.

Sources

Removal of residual catalyst from biphenyl dicarboxylate resins

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the challenges of residual catalyst removal from biphenyl dicarboxylate resins, tailored for researchers and drug development professionals.

Technical Support Center: Catalyst Removal and Troubleshooting

Welcome to the technical support center for the purification of biphenyl dicarboxylate resins. The increasing use of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced intermediates necessitates robust methods for removing residual metal catalysts.[1][2] Failure to adequately remove these impurities can compromise downstream chemistry, interfere with biological assays, and, most critically, fail to meet stringent regulatory limits set by bodies like the International Conference on Harmonisation (ICH).[2][3]

This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during the removal of residual catalysts, with a primary focus on palladium.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual palladium so critical in pharmaceutical development?

The primary driver for palladium removal is regulatory compliance. Elemental impurities are strictly controlled in drug products to ensure patient safety.[3][4] The ICH Q3D guideline establishes Permitted Daily Exposure (PDE) limits for various metals, including palladium. For an oral medication, the PDE for palladium is typically 100 µ g/day , which translates to a concentration limit (e.g., 10 ppm for a 10g daily dose) in the final API.[2][5] Beyond regulatory mandates, residual palladium can also exhibit catalytic activity, potentially degrading the API over time or catalyzing unwanted side reactions in subsequent synthetic steps.

Administration Route Palladium (Pd) PDE Typical Concentration Limit (Option 1, ≤10g/day dose)
Oral100 µ g/day 10 ppm (µg/g)
Parenteral10 µ g/day 1 ppm (µg/g)
InhalationN/A (Defaults to Oral PDE)10 ppm (µg/g)
Data sourced from ICH Q3D Guidelines.[5][6]
Q2: What are the primary methods for removing residual palladium?

Palladium removal strategies are highly dependent on the nature of the palladium species (e.g., homogeneous vs. heterogeneous, Pd(0) vs. Pd(II)) and the properties of the product. The main techniques include:

  • Adsorption/Scavenging: Using solid-supported materials with high affinity for palladium. This is the most common and versatile method.

  • Filtration: Effective for removing heterogeneous catalysts (e.g., Pd on carbon) or palladium that has precipitated.[7]

  • Crystallization: Purging impurities into the mother liquor during product crystallization. This can be highly effective but is very system-dependent.[1]

  • Extraction: Using an aqueous solution, sometimes with a chelating agent, to wash out soluble palladium species.[7]

  • Chromatography: While effective, flash chromatography alone may not reliably reduce palladium to acceptable levels for APIs.[8]

Q3: How do I determine the state of the residual palladium in my reaction mixture?

Understanding the state of the palladium is key to selecting the right removal strategy.

  • Heterogeneous Palladium (e.g., Pd/C): The catalyst is a solid. If you observe fine black particles, it's likely palladium black or Pd/C. This is often removable by filtration, though fine particles can be challenging.[9]

  • Homogeneous Palladium (Soluble): If the solution is clear but colored (often orange, yellow, or brown), the palladium is likely dissolved as a complex.[9][10] This form requires scavenging, extraction, or crystallization.

  • Colloidal Palladium: Sometimes, Pd(0) can form fine, suspended colloids that are difficult to filter.[7][9] These may appear as a dark, non-settling haze.

A simple hot filtration test can be informative: if filtering a hot sample of the reaction mixture through a tight filter medium (like Celite®) significantly reduces the palladium content in the filtrate upon cooling, it suggests the palladium was largely heterogeneous or precipitated upon cooling.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My scavenger resin shows poor efficiency.

Symptoms: Residual palladium levels, as measured by Inductively Coupled Plasma Mass Spectrometry (ICP-MS), remain high after treatment with a scavenger resin.[11][12]

Causality & Troubleshooting Workflow:

The effectiveness of a scavenger depends on the chemical interaction between its functional groups and the specific palladium species in solution.[13] Poor performance is often a mismatch between the scavenger and the palladium's oxidation state or coordination sphere.

Caption: Troubleshooting workflow for inefficient scavenger resin performance.

Detailed Solutions:

  • Verify Palladium Oxidation State: Thiol-based scavengers are generally more effective for soft Lewis acidic Pd(II) species, while other functionalities like triazinetrithiols (TMT) can be effective for Pd(0).[14] If your catalyst is a Pd(0) source (e.g., Pd₂(dba)₃), but oxidative addition is slow or incomplete, you may have a mix of oxidation states.

  • Conduct a Scavenger Screen: No single scavenger works for all systems.[1] A small-scale screen using a panel of scavengers with different functionalities (thiol, amine, TMT, etc.) is the most reliable way to identify the best candidate for your specific product and solvent system.[14]

  • Optimize Scavenger Loading and Time: Scavenging is a kinetic process.

    • Loading: Start with the manufacturer's recommended loading (e.g., 5-10 equivalents relative to palladium). If ineffective, incrementally increase the loading.

    • Time & Temperature: Agitate the slurry for a sufficient period (often 2-24 hours).[2] Gently heating (e.g., to 40-50 °C) can sometimes accelerate the process, but check for product stability at higher temperatures.

  • Check Solvent Compatibility: The scavenger must be compatible with your reaction solvent to function correctly. Some scavengers are designed for organic media, while others work in aqueous solutions.[14] Swelling of polymer-based scavengers can be solvent-dependent, affecting accessibility of the active sites.

Problem 2: Significant product loss during purification.

Symptoms: The yield of your biphenyl dicarboxylate resin is substantially lower after the palladium removal step.

Causality & Troubleshooting:

Product loss typically occurs through non-selective adsorption onto the purification medium or co-precipitation/occlusion during crystallization.

  • Issue: Adsorption onto Activated Carbon: Activated carbon is inexpensive and effective for removing various palladium species but is notoriously non-selective.[15][16] It can adsorb the product, especially if the product is large, planar, or aromatic.[1]

    • Solution: Minimize the amount of carbon used to the lowest effective level. Perform a post-treatment wash of the carbon cake with a generous amount of clean solvent to recover adsorbed product, but be aware this can sometimes leach back some of the captured palladium.[1] Consider using a more selective scavenger resin as an alternative.

  • Issue: Adsorption onto Scavenger Resins: While more selective than carbon, some product loss can still occur.

    • Solution: After filtering off the scavenger, wash the resin thoroughly with fresh solvent. Also, ensure you are not using an excessive amount of the scavenger. More sophisticated scavengers are designed to be more selective towards metals, reducing yield losses.[1]

  • Issue: Product Trapped during Crystallization: If using crystallization to purge palladium, the product itself might not crystallize efficiently, or the palladium complexes might co-crystallize.

    • Solution: A detailed crystallization optimization study is required. Experiment with different solvent/anti-solvent systems and cooling profiles. Sometimes, adding a small amount of a chelating agent can keep the palladium in the mother liquor more effectively.[17]

Problem 3: Filtration is slow or ineffective.

Symptoms: Attempting to filter the reaction mixture (e.g., through Celite® or filter paper) results in a very slow flow rate, or the filtrate is still black/hazy, indicating palladium breakthrough.

Causality & Troubleshooting Workflow:

This issue points to the presence of very fine or colloidal palladium particles that can clog the filter medium.[9]

Caption: Decision tree for troubleshooting filtration issues.

Detailed Solutions:

  • Optimize Celite® Pad Filtration: A properly prepared filter aid bed is crucial.

    • Bed Thickness: Ensure the Celite® pad is sufficiently thick, typically 1-2 cm.[7]

    • Packing: Gently press the pad to ensure it is flat and evenly packed without cracks.

    • Pre-wetting: Always pre-wet the Celite® pad with the pure solvent before passing the reaction mixture through. This improves its effectiveness.[14]

  • Use a Finer Filter Medium: If standard filter paper or Celite® is not sufficient, switch to a membrane filter with a defined pore size (e.g., a 0.45 µm PTFE syringe filter for small scale).[14]

  • Address Colloidal Palladium: If you suspect colloidal palladium, filtration alone may not be enough.

    • Adsorption Pre-treatment: Before filtration, slurry the mixture with a small amount of activated carbon or silica gel. These materials can adsorb the fine colloidal particles, making subsequent filtration much more effective.[14]

Experimental Protocols

Protocol 1: Small-Scale Screening of Palladium Scavengers

This protocol is designed to efficiently identify the most effective scavenger for your specific system.

  • Sample Preparation: After your cross-coupling reaction is complete, take a representative sample of the crude reaction mixture. If solids are present, filter them off first.

  • Initial Analysis: Submit a small aliquot of the crude solution for ICP-MS analysis to establish a baseline palladium concentration (ppm).[11]

  • Scavenger Array: In separate vials, place small, accurately weighed amounts of different scavenger resins (e.g., Si-Thiol, MP-TMT, Si-TMT). Aim for 4-5 different types.

  • Treatment: To each vial, add a measured volume of your crude reaction solution. Ensure the scavenger-to-palladium molar ratio is consistent across all vials (e.g., 10 equivalents).

  • Agitation: Seal the vials and agitate them at a consistent temperature (e.g., room temperature or 40 °C) for a set period (e.g., 4 hours).

  • Sampling & Analysis: After the treatment period, carefully filter the solution from each vial (a syringe filter is ideal). Submit each clear filtrate for ICP-MS analysis.

  • Evaluation: Compare the final palladium concentrations for each scavenger against the initial baseline to determine the most effective candidate.

Protocol 2: Optimized Celite® Filtration for Heterogeneous Palladium
  • Setup: Place a sintered glass funnel on a filter flask connected to a vacuum source.

  • Slurry Preparation: In a separate beaker, create a slurry of Celite® in the reaction solvent. The amount should be sufficient to form a 1-2 cm thick pad in the funnel.

  • Pad Formation: With the vacuum off, pour the Celite® slurry into the funnel. Turn on the vacuum gently to draw the solvent through, leaving a uniform, flat pad of Celite®.

  • Washing: Wash the pad with two to three portions of clean solvent to remove any fine particles and ensure the pad is well-seated. Do not let the pad run dry; leave a thin layer of solvent on top.

  • Filtration: Decant the reaction mixture onto the center of the Celite® pad. Avoid disturbing the surface of the pad. Apply vacuum to draw the solution through.

  • Rinsing: Once the bulk of the mixture has passed through, rinse the original reaction flask with clean solvent and pour the rinsings over the Celite® cake to recover any residual product.

  • Analysis: Collect the combined filtrate and analyze for residual palladium.

References

  • Palladium Catalyst Removal: A Technical Support Guide for Researchers. (n.d.). Benchchem.
  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved February 15, 2026, from [Link]

  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. Retrieved February 15, 2026, from [Link]

  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. Retrieved February 15, 2026, from [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved February 15, 2026, from [Link]

  • How can I remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Precious Metal Catalyst Filters. (n.d.). Mott Corporation. Retrieved February 15, 2026, from [Link]

  • Removal of leached Palladium from reaction product. (2013, October 12). ScienceMadness Discussion Board. Retrieved February 15, 2026, from [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025, February 28). Green Chemistry. Retrieved February 15, 2026, from [Link]

  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved February 15, 2026, from [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved February 15, 2026, from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). ACS Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. Retrieved February 15, 2026, from [Link]

  • ICH Q3D Elemental Impurities. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma. Retrieved February 15, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Viscosity Measurement of 3,4'-Biphenyl Containing Polymer Melts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced materials with superior thermal and mechanical properties, polymers incorporating 3,4'-biphenyl moieties have garnered significant interest. The rigid and aromatic nature of the biphenyl group can impart exceptional thermal stability and unique optical characteristics, making these polymers promising candidates for applications in specialty plastics, advanced coatings, and even as polymer insulators in microelectronics.[1] However, the very characteristics that make these polymers desirable also present unique challenges in their processing and characterization, particularly in the measurement of their melt viscosity.

This guide provides a comprehensive comparison of key techniques for measuring the viscosity of 3,4'-biphenyl containing polymer melts. As a Senior Application Scientist, my aim is to move beyond a simple listing of methods. Instead, this guide will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources to ensure scientific integrity.

The Challenge: Why Biphenyl-Containing Polymers Demand a Specialized Approach

The introduction of the 3,4'-biphenyl group into a polymer backbone significantly influences its rheological behavior. The bulky and rigid nature of this group can lead to:

  • High Melt Viscosity and Processing Temperatures: The restricted chain mobility often results in high melt viscosities, necessitating elevated temperatures for processing and measurement.[1]

  • Shear Thinning Behavior: Like many polymer melts, these materials are expected to exhibit shear-thinning, where viscosity decreases with increasing shear rate.[2]

  • Potential for Liquid Crystalline Behavior: The rigid-rod-like nature of the biphenyl unit can promote the formation of liquid crystalline phases in the melt, leading to complex rheological responses that are highly dependent on shear history and temperature.[3][4][5]

  • Thermal Stability and Degradation: While generally possessing high thermal stability, prolonged exposure to high temperatures during measurement can still lead to degradation, affecting the accuracy of viscosity data.[5]

These factors necessitate a careful selection of the appropriate viscosity measurement technique and a meticulous experimental design to obtain reliable and reproducible data.

Comparative Analysis of Viscosity Measurement Techniques

The three most common techniques for characterizing the melt viscosity of thermoplastics are Melt Flow Index (MFI) testing, rotational rheometry, and capillary rheometry. Each method offers distinct advantages and disadvantages when applied to the unique properties of 3,4'-biphenyl containing polymers.

Technique Principle Advantages for Biphenyl Polymers Disadvantages for Biphenyl Polymers Typical Shear Rate Range (s⁻¹)
Melt Flow Index (MFI) Measures the mass of polymer extruded through a standard die under a specific load and temperature over 10 minutes.[6][7][8][9][10]Simple, rapid, and cost-effective for quality control and initial material screening.[11][12][13]Provides a single-point measurement, not a full viscosity curve.[12] Insensitive to shear rate dependency and viscoelastic effects.[12] May not be suitable for very high viscosity materials.Low and not well-defined
Rotational Rheometry Measures the torque required to rotate a geometry (e.g., cone-plate, parallel-plate) in contact with the polymer melt at a controlled angular velocity.[14][15]Provides detailed information on viscosity as a function of shear rate, temperature, and time.[14] Can characterize viscoelastic properties (G', G'').[16] Ideal for studying shear-thinning behavior and the onset of liquid crystalline phases.Limited to lower shear rates, which may not be representative of all processing conditions.[14][17] Sample loading of high viscosity melts can be challenging.10⁻³ - 10³
Capillary Rheometry Measures the pressure required to force a polymer melt through a capillary die of known dimensions at a specified flow rate.[18][19][20]Can achieve high shear rates that simulate processing conditions like injection molding and extrusion.[17][18] Suitable for highly viscous materials.[15] Can provide information on extensional viscosity.[17]Less sensitive at very low shear rates. Requires larger sample volumes. Data analysis requires corrections (e.g., Bagley and Rabinowitsch) to obtain true viscosity.[19]10¹ - 10⁶[15]

Experimental Protocols: A Step-by-Step Guide

To ensure the integrity and reproducibility of your viscosity measurements, the following detailed protocols are provided.

Protocol 1: Melt Flow Index (MFI) Testing

This protocol is adapted from ASTM D1238 and ISO 1133 standards and is intended for rapid quality control assessment.[6][7][8][9][10][21][22][23]

Objective: To determine the melt flow rate of a 3,4'-biphenyl containing polymer as a single-point viscosity indicator.

Materials & Equipment:

  • Melt flow indexer (extrusion plastometer)[24]

  • Standard die and piston

  • Analytical balance

  • Stopwatch

  • Polymer sample (dried pellets or powder)

Procedure:

  • Sample Preparation: Dry the polymer sample thoroughly according to the manufacturer's specifications to prevent hydrolytic degradation during testing.

  • Instrument Setup:

    • Set the barrel temperature to a value appropriate for the polymer, ensuring it is well above the glass transition temperature (Tg) but below the degradation temperature. Due to the expected high melting point of biphenyl-containing polymers, this may require a high-temperature instrument.

    • Select the appropriate standard load (piston weight) based on the expected viscosity of the material.

  • Charging the Barrel:

    • Place the die in the bottom of the heated barrel.

    • Charge the barrel with a specified amount of the dried polymer sample.

    • Compact the sample by gently pushing with the piston.

  • Preheating: Allow the polymer to preheat in the barrel for a specified time (typically 5-7 minutes) to ensure complete melting and thermal equilibrium.

  • Measurement (Procedure A - Manual):

    • Place the selected weight on the piston to start the extrusion.

    • Allow the piston to travel a short distance to purge any entrapped air.

    • Using a sharp cutting tool, cut the extrudate and discard it.

    • Simultaneously start the stopwatch and collect the extrudate for a predetermined time interval.

    • Cut the extrudate at the end of the time interval.

    • Weigh the collected extrudate to the nearest 0.001 g.

  • Calculation:

    • Calculate the MFI in g/10 min using the formula: MFI = (mass of extrudate / collection time in seconds) * 600

Self-Validation:

  • Perform at least three independent measurements and report the average MFI and standard deviation.

  • Visually inspect the extrudate for signs of degradation (e.g., discoloration, bubbles). If observed, reduce the testing temperature or preheating time.

Protocol 2: Rotational Rheometry

This protocol provides a framework for obtaining detailed viscosity curves and is crucial for understanding the shear-dependent behavior of these complex polymers.

Objective: To determine the shear viscosity of a 3,4'-biphenyl containing polymer melt as a function of shear rate at a constant temperature.

Materials & Equipment:

  • Rotational rheometer with a high-temperature environmental chamber (e.g., convection or radiation furnace)

  • Parallel-plate or cone-plate geometry (parallel-plate is often preferred for highly viscous melts to ease sample loading)[15]

  • Polymer sample (molded disks or pellets)

  • Calipers for measuring the gap

Procedure:

  • Sample Preparation:

    • Dry the polymer sample as described in Protocol 1.

    • If possible, prepare disk-shaped samples of a diameter slightly smaller than the rheometer geometry and a thickness of 1-2 mm by compression molding. This facilitates sample loading and minimizes air entrapment.

  • Instrument Setup:

    • Install the chosen geometry (e.g., 25 mm parallel plates).

    • Heat the environmental chamber to the desired test temperature.

    • Perform a zero-gap calibration at the test temperature.

  • Sample Loading:

    • Place the polymer sample onto the lower plate.

    • Lower the upper plate to the desired gap (e.g., 1 mm). As the sample melts and flows, a "bulge" of molten polymer should be visible around the edge of the plates.

    • Trim any excess material from the edge of the plates using a spatula. This is critical for accurate measurements.

  • Thermal Equilibration: Allow the sample to equilibrate at the test temperature for at least 5-10 minutes to ensure a uniform temperature distribution.

  • Measurement (Flow Sweep):

    • Perform a shear rate sweep from a low shear rate (e.g., 0.01 s⁻¹) to a high shear rate (e.g., 100 s⁻¹). It is often advisable to sweep from high to low shear rates for structured fluids to break down any initial structure.

    • At each shear rate, allow the measurement to reach a steady-state torque before recording the data.

  • Data Analysis:

    • Plot the viscosity as a function of shear rate on a log-log scale to generate the flow curve.

    • Analyze the curve to identify the Newtonian plateau (if present) and the onset and degree of shear-thinning.

Self-Validation:

  • Perform a time sweep at a constant shear rate and temperature to check for thermal stability. A stable viscosity over time indicates no significant degradation.

  • After the measurement, check for sample expulsion from the gap, which can occur at high shear rates and lead to erroneous data.

Protocol 3: Capillary Rheometry

This protocol is essential for characterizing the viscosity of 3,4'-biphenyl containing polymers under processing-relevant high shear rates. This method is based on ASTM D3835 and ISO 11443 standards.[20]

Objective: To determine the shear viscosity of a 3,4'-biphenyl containing polymer melt at high shear rates.

Materials & Equipment:

  • Capillary rheometer with a heated barrel and a piston[17]

  • Capillary die of known length (L) and diameter (D)

  • Pressure transducer

  • Polymer sample (dried pellets or powder)

Procedure:

  • Sample Preparation: Dry the polymer sample as described in Protocol 1.

  • Instrument Setup:

    • Install the capillary die at the bottom of the barrel.

    • Set the barrel temperature to the desired test temperature.

  • Charging the Barrel:

    • Charge the barrel with the polymer sample.

    • Compact the sample with the piston to remove entrapped air.

  • Preheating: Allow the polymer to preheat in the barrel for a specified time to ensure complete melting and thermal equilibrium.

  • Measurement:

    • The piston moves down at a set speed, forcing the molten polymer through the capillary die.

    • The pressure required to maintain this flow rate is measured by the pressure transducer.

    • Perform measurements at a series of increasing piston speeds to cover a range of shear rates.

  • Data Analysis & Corrections:

    • Apparent Shear Rate (γ̇ₐ): Calculated from the volumetric flow rate (Q) and the capillary radius (R): γ̇ₐ = 4Q / πR³

    • Apparent Shear Stress (τₐ): Calculated from the pressure drop (ΔP) and the die dimensions (L, R): τₐ = ΔPR / 2L

    • Bagley Correction: This corrects for the pressure drop at the entrance of the capillary. It requires measurements with at least two dies of the same diameter but different lengths.

    • Rabinowitsch Correction: This corrects the apparent shear rate to the true wall shear rate for non-Newtonian fluids.

    • The true viscosity is then calculated as the ratio of the corrected shear stress to the corrected shear rate.

Self-Validation:

  • Use dies with different L/D ratios to perform the Bagley correction, which also helps to identify wall slip phenomena.

  • Examine the extrudate for signs of melt fracture, an instability that can occur at high shear rates and affect the pressure readings.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps involved in each viscosity measurement technique.

Melt_Flow_Index_Workflow A Sample Preparation (Drying) B Instrument Setup (Temp, Load) A->B C Charge Barrel B->C D Preheat Sample C->D E Extrude and Collect D->E F Weigh Extrudate E->F G Calculate MFI F->G

Caption: Workflow for Melt Flow Index (MFI) Testing.

Rotational_Rheometry_Workflow A Sample Preparation (Drying, Molding) B Instrument Setup (Geometry, Temp) A->B C Sample Loading and Trimming B->C D Thermal Equilibration C->D E Perform Shear Rate Sweep D->E F Data Analysis (Viscosity Curve) E->F

Caption: Workflow for Rotational Rheometry.

Capillary_Rheometry_Workflow A Sample Preparation (Drying) B Instrument Setup (Die, Temp) A->B C Charge Barrel B->C D Preheat Sample C->D E Extrude at Multiple Speeds D->E F Data Analysis and Corrections E->F G Generate True Viscosity Curve F->G

Caption: Workflow for Capillary Rheometry.

Concluding Remarks for the Practicing Scientist

The selection of an appropriate viscosity measurement technique for 3,4'-biphenyl containing polymer melts is not a one-size-fits-all decision. A tiered approach is often the most effective:

  • Melt Flow Index: Utilize MFI for rapid quality control and for comparing different batches of the same material. It provides a quick, albeit limited, snapshot of the material's flow behavior.[11][12][13]

  • Rotational Rheometry: Employ rotational rheometry for in-depth characterization of the viscosity-shear rate relationship, especially at low shear rates. This is invaluable for understanding the fundamental flow behavior and for detecting the subtle rheological signatures of any liquid crystalline ordering.[14]

  • Capillary Rheometry: When processability is the primary concern, capillary rheometry is the tool of choice. The high shear rates achievable with this technique provide viscosity data that is directly relevant to manufacturing processes like injection molding and extrusion.[18][20]

By understanding the principles, advantages, and limitations of each method, and by adhering to rigorous experimental protocols, researchers and scientists can confidently and accurately characterize the melt viscosity of these challenging yet promising high-performance polymers. This, in turn, will accelerate their development and application in next-generation technologies.

References

  • ASTM D1238-23, Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer, ASTM International, West Conshohocken, PA, 2023. [Link]

  • ISO 1133-1:2022, Plastics — Determination of the melt mass-flow rate (MFR) and melt volume-flow rate (MVR) of thermoplastics — Part 1: Standard method, International Organization for Standardization, Geneva, CH, 2022. [Link]

  • ZwickRoell, ASTM D1238 | ASTM D3364: MFR & MVR plastics. [Link]

  • SCITEQ, ISO 1133 melt flow rate testing for thermoplastics: overview. [Link]

  • Industrial Physics, ASTM D1238 testing. [Link]

  • The ANSI Blog, ASTM D1238-23: Melt Flow Rates Of Thermoplastics. [Link]

  • Industrial Physics, ISO 1133 testing. [Link]

  • Prospector, Melt Mass-Flow and Melt Volume-Flow Rate - ASTM D1238. [Link]

  • Presto Group, Understanding the Importance of Melt Flow Index Testing in Polymer Quality Control. [Link]

  • Centexbel, Melt Flow Rate (MFR) according to ISO 1133 and ASTM D1238. [Link]

  • Presto Group, Melt Flow Index Testing: Methods, Standards, and Applications. [Link]

  • Amade-Tech, Melt Flow Index (MFI): Some Basics You Need to Know. [Link]

  • Labscience, Melt Flow Index Testing: Ensuring Polymer Quality and Performance. [Link]

  • ACS Publications, Molecular Structure, Chain Dimensions, and Linear Rheology of Poly(4-vinylbiphenyl). [Link]

  • Pacorr, Melt Flow Index Testing: A Simple Guide for Plastics. [Link]

  • iTeh Standards, ISO 1133:1991. [Link]

  • ResearchGate, Comparison of Measurement Techniques for Evaluating the Pressure Dependence of the Viscosity. [Link]

  • Semantic Scholar, Comparison of Measurement Techniques for Evaluating the Pressure Dependence of the Viscosity. [Link]

  • ResearchGate, Viscosity and density measurement methods for polymer melts. [Link]

  • Optica Publishing Group, Measurement of viscosity of lyotropic liquid crystals by means of rotating laser-trapped microparticles. [Link]

  • Documents for Paint.org, Rheology of Melts and Solutions Part 1: Viscosity and Its Measurement. [Link]

  • Viscosity determination of polymer solutions and gels by capillary and rotational viscometry. [Link]

  • RISE, Capillary rheometry – for rheological characterization of highly viscous materials such as polymer melts. [Link]

  • Technology Networks, Measuring the rheology of polymer solutions. [Link]

  • On-line rotational rheometry for extrusion and compounding operations. [Link]

  • ResearchGate, Capillary rheometry of polymer melts — Simulation and experiment. [Link]

  • Applus DatapointLabs, Capillary Rheology / Capillary Rheometry Testing of Materials. [Link]

  • PURE Montanuniversität Leoben, Rheology of Highly Filled Polymers. [Link]

  • NETZSCH Analyzing & Testing, Capillary Rheology of Thermoplastics: An Overview. [Link]

  • NIH, DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. [Link]

  • Rheological Characterization of Polymer Melts in Shear and Extension: Measurement Reliability and Data for Practical Processing. [Link]

  • WaterWorld, High Viscosity: Polymer Measurement Challenges and Solutions. [Link]

  • University of Kentucky, Development of biphenyl monomers and associated crosslinked polymers with intramolecular pi-pi interactions. [Link]

  • ResearchGate, Automation and high throughput in rotational rheometry for polymers. [Link]

  • SMaRT – High rate and high frequency rheometry. [Link]

  • rheonics :: viscometer and density meter, Inline viscosity measurements in polymerisation reactions. [Link]

  • AIP Publishing, Extensional viscosity of a thermotropic liquid crystalline polymer. [Link]

  • ResearchGate, Microstructure and properties of 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (BPDA)‐p‐phenylene diamine (PDA) polyimide/poly(vinylsilsesquioxane) hybrid nanocomposite films. [Link]

  • Key Challenges in Working with Liquid Crystal Polymers: Navigating the Complexities for Optimal Solutions. [Link]

  • Automated Method for Intrinsic Viscosity Determination in Polymeric Materials. [Link]

  • Effect of Rheological Properties of Polymer Solution on Polymer Flooding Characteristics. [Link]

  • New Linearized Relation for the Universal ViscosityTemperature Behavior of Polymer Melts. [Link]

  • PMC, Measuring and Modeling of Melt Viscosity for Drug Polymer Mixtures. [Link]

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  • VTechWorks, chapter 3 literature review on polymer solution viscosity at high pressures. [Link]

Sources

Safety Operating Guide

Dimethyl biphenyl-3,4'-dicarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl biphenyl-3,4'-dicarboxylate is a structural isomer of the pharmaceutical intermediate Dimethyl 4,4'-biphenyldicarboxylate (DDB).[1] While less common than the 4,4' isomer, it shares critical physicochemical properties: it is a lipophilic organic ester with low water solubility and potential aquatic toxicity.[1]

Immediate Action Required:

  • Classification: Classify as Non-Halogenated Organic Waste .

  • Prohibition: Under no circumstances should this compound be discharged into sink drains or municipal sewer systems.[1][2]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste vendor.[1]

Chemical Profile & Hazard Identification

To ensure safe handling, researchers must understand why specific protocols are in place.[1] The hazards of this compound stem from its biphenyl core and ester functionality.

PropertySpecificationOperational Implication
Physical State White to off-white crystalline solidGenerates combustible dust; requires anti-static grounding during bulk transfer.[1]
Solubility Insoluble in water; Soluble in DMSO, DMF, ChloroformDo not attempt aqueous neutralization.[1] It will precipitate and clog plumbing.
Reactivity Stable diesterVulnerable to hydrolysis by strong acids/bases. Segregate from caustic waste to prevent exothermic degradation.
Toxicity Irritant (Skin/Eye); Aquatic ChronicBioaccumulation Risk: Biphenyls partition into lipid tissues of aquatic life.[3] Zero-discharge policy is mandatory.[1]

Mechanistic Insight: The ester linkages at the 3 and 4' positions are susceptible to hydrolysis. In a landfill environment, moisture could eventually cleave these bonds, releasing the biphenyl dicarboxylic acid core or free biphenyl derivatives, which are persistent environmental pollutants.[1] Therefore, incineration is the only scientifically sound disposal method, as it fully oxidizes the carbon skeleton to CO₂ and H₂O.[1]

Pre-Disposal Stabilization & Segregation

Before the waste vendor arrives, the generator (researcher) is responsible for stabilizing the waste.

A. Solid Waste (Pure Substance)[1]
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jars.

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) to avoid fire risks.[1]

  • Labeling: Must explicitly state "Dimethyl biphenyl-3,4'-dicarboxylate" and "Solid Organic Waste."[1] Do not use generic labels like "Chemical Waste."

B. Liquid Waste (Reaction Mixtures)

The disposal stream depends entirely on the solvent used during synthesis or purification.

  • Scenario 1: Non-Halogenated Solvents (Methanol, DMSO, Ethyl Acetate) [1]

    • Action: Combine into the "Non-Halogenated Organic" carboy.

    • Validation: Verify pH is neutral (6-8).[1] If the reaction used acid catalysts, neutralize with sodium bicarbonate before adding to the waste container to prevent pressure buildup.

  • Scenario 2: Halogenated Solvents (DCM, Chloroform) [1]

    • Action: Combine into the "Halogenated Organic" carboy.

    • Critical Note: Halogenated waste is significantly more expensive to incinerate. Do not cross-contaminate non-halogenated streams with this compound if it is dissolved in halogenated solvents.

Operational Disposal Workflow

This protocol defines the lifecycle of the waste from the bench to the dock.

Step 1: Waste Generation & Characterization[1]
  • Action: Determine if the material is "P-Listed" (acutely toxic) or "U-Listed" (toxic) under RCRA. While biphenyl dicarboxylates are generally not P-listed, they fall under general organic hazardous waste.[1]

  • Self-Validation: Review the Safety Data Sheet (SDS) Section 13. If the SDS is unavailable for the specific 3,4' isomer, apply the "Precautionary Principle" and use data for the 4,4' isomer (CAS 792-74-5).[1]

Step 2: Packaging
  • Action: Double-bag solid waste in clear, 6-mil polyethylene bags before placing it in the drum. This prevents dust inhalation during final consolidation by the vendor.

  • Safety Check: Wipe the exterior of the container with a solvent-dampened rag (ethanol) to ensure no residue remains on the bottle surface.

Step 3: Labeling & Documentation
  • Action: Apply a hazardous waste tag.

  • Required Fields:

    • Chemical Name: Dimethyl biphenyl-3,4'-dicarboxylate (No abbreviations).[1]

    • Hazards: Irritant, Environmental Hazard.[1]

Step 4: Spill Management (Immediate Response)

If a spill occurs:

  • Isolate: Evacuate the immediate area to let dust settle (15 mins).

  • Protect: Don Nitrile gloves, lab coat, and N95 dust mask (or respirator if large quantity).[1]

  • Contain: Do not dry sweep (generates dust). Cover with a damp paper towel or use a HEPA vacuum designated for chemical cleanup.

  • Dispose: Place all cleanup materials into the Solid Organic Waste stream.

Visualizing the Decision Matrix

The following diagram illustrates the segregation logic required to prevent cross-contamination and ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: Dimethyl biphenyl-3,4'-dicarboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Container: Wide-Mouth Jar Stream: Solid Organic Waste Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalo No Halogens HaloBin Container: Safety Carboy (Red Tag) Stream: Halogenated Waste Halo->HaloBin NonHaloBin Container: Safety Carboy (Clear/Blue) Stream: High BTU Organic NonHalo->NonHaloBin Final Vendor Pickup: Incineration SolidBin->Final HaloBin->Final NonHaloBin->Final

Figure 1: Waste segregation logic flow. Proper segregation at the 'Solvent Check' stage is critical for minimizing disposal costs and preventing chemical incompatibility.

Regulatory Compliance & Transport

When preparing for off-site transport, this compound is often regulated due to its potential impact on aquatic environments.[1]

  • US EPA (RCRA): Not specifically listed (P or U list), but regulated as a characteristic waste if it exhibits ignitability (unlikely for pure solid) or toxicity.[1] Default to Class 9 for bulk transport.

  • DOT / IATA Classification (Likely):

    • UN Number: UN 3077[1]

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (Dimethyl biphenyl-3,4'-dicarboxylate)

    • Hazard Class: 9

    • Packing Group: III

    • Note: Small quantities (Research samples < 5 kg) often qualify for "Excepted Quantity" or "Limited Quantity" exemptions, but the outer package must still be marked to indicate environmental hazards.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13099, Dimethyl 4,4'-biphenyldicarboxylate. (Used as surrogate data for 3,4' isomer properties). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

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Dimethyl biphenyl-3,4'-dicarboxylate

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